molecular formula C6H8O3 B036781 Oxepane-2,7-dione CAS No. 2035-75-8

Oxepane-2,7-dione

Cat. No. B036781
CAS RN: 2035-75-8
M. Wt: 128.13 g/mol
InChI Key: JPSKCQCQZUGWNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Oxepane-2,7-dione generally involves the reaction of adipic acid and acetic anhydride, followed by catalytic depolymerization under vacuum conditions. This process facilitates the formation of Oxepane-2,7-dione, which can undergo ring-opening polymerization (ROP) in the melt, catalyzed by stannous 2-ethylhexanoate, to produce polymers like poly(adipic anhydride) with low molecular weight (Albertsson & Lundmark, 1990).

Molecular Structure Analysis

The molecular structure of Oxepane-2,7-dione and its derivatives has been extensively studied using spectroscopic methods. For instance, 1,3-Oxazepane-4,7-Diones compounds have been examined through high-resolution spectroscopy, including 1D and 2D NMR techniques, revealing detailed structural insights (Mohammad, Osman, & Yeap, 2011).

Chemical Reactions and Properties

Oxepane-2,7-dione undergoes various chemical reactions, including ROP, to yield polymers with specific properties. For instance, its polymerization in solution and the synthesis of block copolymers with 2-Oxepanone have been explored to generate materials with distinct physical and chemical characteristics (Lundmark, Sjöling, & Albertsson, 1991).

Physical Properties Analysis

The physical properties of Oxepane-2,7-dione-derived polymers, such as crystallinity and melting temperature, have been a focus of research. For instance, Poly(2-oxepane-1,5-dione), a highly crystalline polymer derived from Oxepane-2,7-dione, exhibits a higher melting temperature compared to its counterparts, suggesting its potential for photodegradable applications (Tian, Halleux, Dubois, Jerome, Sobry, & Bossche, 1998).

Scientific Research Applications

Polymerization and Material Synthesis

Oxepane-2,7-dione, also known as Adipic Anhydride, has been explored in the field of polymer science. Albertsson and Lundmark (1990) studied its ring-opening polymerization in the melt to produce low molecular weight poly (adipic anhydride). The research indicated a non-ionic insertion polymerization mechanism, suggesting its utility in material synthesis (Albertsson & Lundmark, 1990). Further studies by Lundmark, Sjöling, and Albertsson (1991) investigated its polymerization with various initiators, contributing to the synthesis of A-B block copolymers (Lundmark, Sjöling, & Albertsson, 1991).

Photodegradable Polymers

Research by Tian et al. (1998) demonstrated that Poly(2-oxepane-1,5-dione) offers significant advantages in terms of crystallinity and higher melting temperature compared to unmodified polycaprolactone. Its potential for photodegradability makes it a promising candidate for environmentally friendly materials (Tian et al., 1998).

Degradability and Network Formation

In 1996, Albertsson and Eklund synthesized crosslinked poly(adipic anhydride) by copolymerizing oxepan-2,7-dione with diepoxy-octane, exploring its thermal, mechanical, and degradative behavior. This study contributed to understanding the synthesis of rapidly hydrolyzable crosslinked polymer systems (Albertsson & Eklund, 1996).

NMR Spectroscopy and Structural Analysis

Mohammad, Osman, and Yeap (2011) conducted a detailed NMR analysis of 1,3-oxazepane-4,7-dione compounds, providing crucial insights into the structural aspects of these compounds. This research is vital for understanding the molecular structure and behavior of oxepane derivatives (Mohammad, Osman, & Yeap, 2011).

Novel Applications in Liquid Crystals

Yeap, Mohammad, and Osman (2010, 2012) synthesized and studied the mesomorphic properties of heterocyclic liquid crystals incorporating oxepane cores. Their research contributes to the field of material science, particularly in the development of new liquid crystal compounds (Yeap, Mohammad, & Osman, 2010), (Yeap, Mohammad, & Osman, 2012).

Safety And Hazards

Exposure to Oxepane-2,7-dione should be limited . It is harmful by inhalation, in contact with skin, and if swallowed . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

The Oxepane motif, including Oxepane-2,7-dione, has been found in a great variety of algae, sponges, fungus, and corals and shows very important biological activities . Many of these compounds possess remarkable cytotoxic properties against a wide range of cancer cell lines . Their rich chemical structures have attracted the attention of many researchers who have reported interesting synthetic approaches to these targets .

properties

IUPAC Name

oxepane-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKCQCQZUGWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29254-17-9
Record name 2,7-Oxepanedione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29254-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401316648
Record name Adipic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,7-Oxepanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Oxepane-2,7-dione

CAS RN

2035-75-8
Record name Adipic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2035-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adipic anhydride
Source European Chemicals Agency (ECHA)
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Record name 2,7-Oxepanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

22 °C
Record name 2,7-Oxepanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

100 g adipinic acid and 100 ml acetanhydride were refluxed for 5 hours. The solvent was removed at a rotovap and 100 ml acetonitrile were added to the residue and the mixture was kept in a freezer over night. Then the mixture was fritted and the resulting residue was washed with 50 ml acetonitrile and dried.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Rapamycin 42-ester with adipic acid was prepared by a variation of the method of Example 2. Adipic anhydride was prepared by combining 146 mg adipic acid in 1.0 mL dimethylformamide with 200 μL dicyclohexylcarbodiimide and incubating at room temperature 2h. 300 μL of the supernatant of this reaction was added to 90 mg rapamycin and 45 mg dimethylaminopyridine dissolved in 200 μL methylene chloride. After 5 min the mixture was centrifuged to sediment precipitated material. The supernatant was partitioned between 3 mL water with 100 μL acetic acid and 2×1 mL methylene chloride. The organic layers were combined, dried with anhydrous sodium sulfate and the solvent evaporated. The residue was dissolved in 1.0 mL methanol and 0.5 mL ethanol, cooled in ice, and precipitated by adding 5 mL water. This was centrifuged, the supernatant discarded and the residue dried in a vacuum desiccator, yielding 78 mg white powder.
[Compound]
Name
Rapamycin 42-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
Quantity
90 mg
Type
reactant
Reaction Step Four
Quantity
45 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
200 μL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of adipic acid (10.0 g, 68 mmol) in acetic anhydride (50 ml) was heated to reflux for 3 hours. An excess of acetic anhydride was then distilled off in vacuo leaving adipic anhydride (7.4 g). 2-Amino-3,4,6-trifluorothiophenol (200 mg, 1.1 mmol) was dissolved in NMP (1 ml) under a nitrogen stream. To the resultant solution was gradually added adipic anhydride (143 mg, 1.1 mmol) and the mixture was stirred at 100° C. for 6 hours. After naturally cooling, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was extracted with aqueous sodium bicarbonate. The alkaline phase was acidified with 10% hydrochloric acid and re-extracted with ethyl acetate. The combined organic phases were dried and then evaporated to yield a residue, which was recrystallized from acetonitrile to give 5-(4,5,7-trifluorobenzothiazol-2-yl)pentanoic acid (81 mg, 26%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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